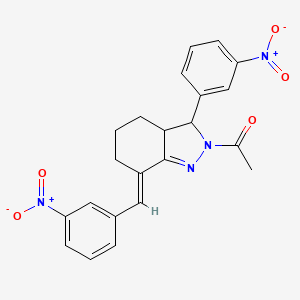![molecular formula C17H25BrClNO3 B5322865 ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPP-4 and is synthesized through a specific chemical process.
作用机制
The mechanism of action of BPP-4 is not fully understood, but it is believed to act as an antagonist of certain neurotransmitters in the brain. Specifically, BPP-4 has been shown to block the action of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This action of BPP-4 has been linked to its potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
BPP-4 has been shown to have a significant impact on biochemical and physiological processes in the body. In particular, BPP-4 has been shown to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This action of BPP-4 has been linked to its potential therapeutic effects in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of BPP-4 is its well-established synthesis method, which makes it readily available for use in research studies. Additionally, BPP-4 has been shown to have a significant impact on various biochemical and physiological processes in the body, making it a valuable tool for studying the effects of certain compounds on these processes. However, one of the limitations of BPP-4 is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are numerous future directions for the study of BPP-4. One potential area of research is the development of new drugs based on the structure of BPP-4. Additionally, further studies are needed to fully understand the mechanism of action of BPP-4 and its potential therapeutic applications. Finally, the development of new synthesis methods for BPP-4 may lead to the development of new compounds with improved properties and potential therapeutic applications.
Conclusion:
In conclusion, BPP-4 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BPP-4 is well-established, and it has been extensively studied for its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of BPP-4 and its potential applications in the development of new drugs.
合成方法
The synthesis of BPP-4 involves a multi-step process that includes the reaction of ethyl 4-piperidinecarboxylate with 3-bromo-1-chloropropane in the presence of a base. The product obtained from this reaction is then reacted with 4-bromophenol in the presence of another base to yield BPP-4. This process is a well-established method for the synthesis of BPP-4 and has been used in numerous research studies.
科学研究应用
BPP-4 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPP-4 has been shown to have a significant impact on the central nervous system and has been used to study the role of certain neurotransmitters in the brain. In pharmacology, BPP-4 has been used to develop new drugs for the treatment of various diseases, including cancer and cardiovascular diseases. In medicinal chemistry, BPP-4 has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
属性
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSZKOCJKQAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![N-{3-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5322795.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5322825.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
hydrazone](/img/structure/B5322866.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
